molecular formula C21H23N3O3 B277082 N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Número de catálogo B277082
Peso molecular: 365.4 g/mol
Clave InChI: JRTPKBRDKHFRAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. DMXAA is known to exhibit potent anti-tumor activity and has shown promise as a potential treatment for various types of cancer.

Mecanismo De Acción

The mechanism of action of DMXAA is not fully understood, but it is known to activate the immune system to attack cancer cells. DMXAA works by inducing the production of cytokines, which are signaling molecules that play a key role in immune system function. Specifically, DMXAA activates the production of tumor necrosis factor-alpha (TNF-α), which is a cytokine that is known to induce tumor cell death. DMXAA also activates the production of interferon-alpha (IFN-α), which is a cytokine that is known to enhance the activity of immune cells.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. DMXAA has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can damage cancer cells. DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor. DMXAA has also been shown to inhibit the growth of blood vessels in tumors, which can limit the tumor's ability to grow and spread.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMXAA has several advantages for lab experiments. It is a well-established compound that is widely available in the literature. DMXAA has been extensively studied in preclinical models of cancer, which makes it an attractive candidate for further research. DMXAA has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, DMXAA has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. DMXAA has also been shown to have variable efficacy in different types of cancer, which can make it difficult to generalize its effects.

Direcciones Futuras

There are several future directions for research on DMXAA. One direction is to further investigate its mechanism of action and its effects on the immune system. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. DMXAA has also been shown to have potential as a treatment for viral infections, so further research in this area could be valuable. Finally, there is a need for clinical trials to investigate the safety and efficacy of DMXAA in humans.

Métodos De Síntesis

The synthesis of DMXAA involves several steps, starting with the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,5-dimethylphenylamine. The resulting product is then reacted with butanoyl chloride to yield DMXAA. The synthesis of DMXAA has been well-established and is widely available in the literature.

Aplicaciones Científicas De Investigación

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including mouse and rat models of cancer. DMXAA works by activating the immune system to attack cancer cells, which makes it an attractive candidate for cancer immunotherapy. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.

Propiedades

Nombre del producto

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Fórmula molecular

C21H23N3O3

Peso molecular

365.4 g/mol

Nombre IUPAC

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H23N3O3/c1-14-11-15(2)13-17(12-14)22-19(25)5-4-6-20-23-21(24-27-20)16-7-9-18(26-3)10-8-16/h7-13H,4-6H2,1-3H3,(H,22,25)

Clave InChI

JRTPKBRDKHFRAA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

SMILES canónico

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.